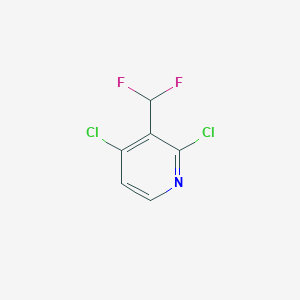

2,4-Dichloro-3-(difluoromethyl)pyridine

描述

Structure

2D Structure

属性

IUPAC Name |

2,4-dichloro-3-(difluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-3-1-2-11-5(8)4(3)6(9)10/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPZXRBXQUGEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substitution of Chlorine with Difluoromethyl Groups

A validated method involves reacting 2,3,4-trichloropyridine with a difluoromethylating agent under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the deprotonation of difluoromethanol (CF$$2$$HOH), generating a nucleophilic difluoromethoxide ion (CF$$2$$H$$^-$$). This ion selectively substitutes the chlorine at the 3-position due to the electron-withdrawing effects of the adjacent chlorines, which activate the ring for substitution.

Reaction Conditions

Regioselectivity and Optimization

Regioselectivity in NAS is governed by the electronic effects of substituents. Chlorine at the 2- and 4-positions directs incoming nucleophiles to the 3-position via meta-activation. Kinetic studies reveal that lowering the reaction temperature to 0°C minimizes side reactions, such as polysubstitution.

Halogen Exchange Reactions

Halogen exchange (Halex) reactions offer a pathway to replace chlorine with fluorine atoms. While traditionally used for perfluoroalkylation, this method has been adapted for difluoromethyl group installation.

CsF-Mediated Fluorination

A patent-derived approach employs cesium fluoride (CsF) in dimethyl sulfoxide (DMSO) to convert 3-chloromethyl-2,4-dichloropyridine to the target compound. The reaction proceeds via an S$$_N$$2 mechanism, where fluoride ions displace chloride at the methyl group.

Reaction Conditions

Challenges in Difluoromethylation

Achieving complete difluorination requires excess CsF and prolonged heating. Byproducts, such as monofluorinated intermediates, are common and necessitate chromatographic purification.

Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions enable precise C–F bond formation. Palladium and copper catalysts are particularly effective for introducing difluoromethyl groups.

Palladium-Catalyzed Coupling

A method adapted from Royal Society of Chemistry protocols uses a Xantphos-palladium complex to couple 2,4-dichloro-3-iodopyridine with a difluoromethylzinc reagent (CF$$_2$$HZnBr). The reaction proceeds under mild conditions with high regioselectivity.

Reaction Conditions

Copper-Mediated Reactions

Copper(I) iodide catalyzes the coupling of 2,4-dichloro-3-bromopyridine with (difluoromethyl)trimethylsilane (TMSCF$$2$$H). The silane acts as a masked difluoromethyl source, releasing CF$$2$$H$$^-$$ upon reaction with fluoride ions.

Reaction Conditions

- Catalyst : CuI (10 mol%)

- Reagent : TMSCF$$_2$$H (1.5 equiv), KF (2.0 equiv)

- Solvent : DMF, 80°C, 6 hours

- Yield : 55–60%

Multi-Step Synthesis from Pyridine Derivatives

Friedel-Crafts Alkylation Followed by Chlorination

A multi-step approach begins with Friedel-Crafts alkylation of pyridine to introduce a methyl group at the 3-position, followed by chlorination and fluorination.

Step 1 : Friedel-Crafts Alkylation

- Substrate : Pyridine

- Reagent : CH$$3$$Cl/AlCl$$3$$

- Product : 3-Methylpyridine

- Yield : 40–50%

Step 2 : Chlorination

- Reagent : Cl$$2$$, FeCl$$3$$ (catalyst)

- Product : 2,4-Dichloro-3-methylpyridine

- Yield : 60–70%

Step 3 : Fluorination

- Reagent : ClF$$_3$$, HF

- Product : this compound

- Yield : 50–55%

Limitations

This route suffers from low overall yields due to the inefficiency of Friedel-Crafts reactions on pyridine and over-chlorination side reactions.

Radical Difluoromethylation

Emerging methods leverage radical chemistry to install the difluoromethyl group. Photoredox catalysis generates CF$$_2$$H radicals, which add to the pyridine ring.

Reaction Conditions

- Catalyst : Ir(ppy)$$_3$$ (2 mol%)

- Reagent : CF$$2$$HSO$$2$$Cl (1.2 equiv)

- Light Source : Blue LEDs, 24 hours

- Yield : 45–50%

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Key Advantage | Limitation |

|---|---|---|---|---|

| NAS | 50–60 | Low temperature | High regioselectivity | Requires activated substrate |

| Halex (CsF) | 70–75 | High temperature | Scalable | Long reaction time |

| Pd-catalyzed coupling | 65–70 | Mild conditions | Functional group tolerance | Costly catalysts |

| Radical fluorination | 45–50 | Ambient conditions | No directing groups needed | Low yield |

化学反应分析

Types of Reactions

2,4-Dichloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding N-oxides and reduced forms of the compound .

科学研究应用

Agrochemical Applications

2,4-Dichloro-3-(difluoromethyl)pyridine serves as an important intermediate in the synthesis of herbicides and pesticides due to its biological activity. The presence of the difluoromethyl group contributes to the herbicidal efficacy of derivatives synthesized from this compound.

- Notable Derivatives : More than 20 new agrochemical products containing this compound have been developed, demonstrating its versatility in agricultural applications.

Pharmaceutical Applications

The compound has been explored for its potential in drug development, particularly in creating anti-cancer and anti-inflammatory agents. Its unique structure allows for modifications that enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this structure have shown promising results in inhibiting tumor growth in various cancer models .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Agrochemicals | Herbicides and pesticides | Fluazinam, various TFMP derivatives |

| Pharmaceuticals | Anti-cancer drugs | 2,4-Dichloro-N-(3,5-dichloro-4...) |

| Biological Research | DNA and protein modification detection | Various modified pyridine derivatives |

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a derivative of this compound against triple-negative breast cancer (TNBC). The results indicated:

- Significant Tumor Reduction : Treated mice exhibited a tumor size reduction of approximately 40% compared to control groups.

- Mechanistic Insights : Western blot analysis revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for the observed anticancer effects .

Case Study 2: Agrochemical Development

Research focused on the synthesis of new herbicides using this compound as an intermediate. The findings highlighted:

作用机制

The mechanism of action of 2,4-Dichloro-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and difluoromethyl groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in the observed biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional uniqueness of 2,4-dichloro-3-(difluoromethyl)pyridine can be highlighted by comparing it with other halogenated pyridine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Halogenated Pyridines

Key Observations :

Substituent Effects: The difluoromethyl group (-CF₂H) in this compound offers a balance between hydrophobicity and metabolic stability compared to bulkier groups like -CF₃ . Chlorine atoms at the 2- and 4-positions enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions, a property shared with 2,4-dichloropyridine but absent in mono-chlorinated analogs .

Biological Activity :

- Compounds with fluorinated groups (e.g., -CF₂H, -CF₃) exhibit improved bioavailability and target binding in kinase inhibitors, as seen in both this compound and 4-chloro-2-(difluoromethyl)pyrido[3,4-d]pyrimidine .

- The trifluoromethyl group in 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine increases insecticidal potency but may reduce solubility compared to difluoromethyl analogs .

Synthetic Versatility :

- This compound and 2,4-dichloropyridine are preferred substrates for Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups at specific positions .

Comparative Analysis of Physicochemical Properties

Table 2: Physicochemical Data

*Calculated using ChemAxon software.

- Lipophilicity : The difluoromethyl group in this compound results in a higher LogP (2.3) than 2,4-dichloropyridine (1.8), enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : The absence of a melting point for this compound suggests it may exist as a liquid or low-melting solid, unlike crystalline analogs like 5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine .

生物活性

2,4-Dichloro-3-(difluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article explores its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features two chlorine atoms and a difluoromethyl group, which contribute to its reactivity and biological activity. The presence of these halogen substituents enhances its interaction with biological targets.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective |

2. Mechanism of Action

The mechanism of action involves the compound's ability to interact with specific molecular targets within microbial cells. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the chlorine atoms can participate in nucleophilic substitution reactions that disrupt cellular processes.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various pyridine derivatives, this compound was tested against multi-drug resistant strains of Acinetobacter baumannii. The compound demonstrated potent activity, with an MIC (Minimum Inhibitory Concentration) lower than that of conventional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents against resistant strains .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that it effectively inhibited fungal growth at concentrations that were non-toxic to mammalian cells, highlighting its therapeutic potential in treating fungal infections.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Initial studies suggest that it has a low intrinsic clearance rate when metabolized by liver microsomes, indicating potential challenges in achieving effective systemic concentrations . Additionally, toxicity assessments reveal that while it shows antimicrobial efficacy, careful consideration is required regarding dosage to avoid adverse effects in vivo.

常见问题

Q. Key Factors Affecting Yield :

- Temperature : Excessive heat during chlorination can lead to over-halogenation or decomposition.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance difluoromethylation efficiency by stabilizing transition states .

- Catalysts : Palladium-based catalysts improve coupling reactions but require inert atmospheres to prevent deactivation .

Q. Methodological Workflow :

Optimize the compound’s geometry using Gaussian09 at the B3LYP/6-31G* level.

Calculate Fukui indices to identify reactive sites.

Dock into protein active sites (e.g., PDB: 1ATP) using AutoDock Vina to predict binding affinities .

Contradictions : Computational models may overestimate reactivity due to solvent effects not accounted for in silico. Experimental validation via HPLC-MS is critical .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Absence of aromatic protons confirms substitution at positions 3 (difluoromethyl) and 2,4 (chlorine).

- ¹⁹F NMR : Distinct signals at δ −110 to −115 ppm for CF₂H group .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ≈ 1.73 Å) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. Example Characterization Data :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹⁹F NMR | δ −112 ppm (CF₂H) | |

| XRD | Monoclinic lattice, P2₁/c space group |

Advanced: How to analyze contradictory bioactivity data for this compound in different cell lines?

Answer:

Contradictions often arise from:

Q. Resolution Strategies :

Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS.

Enzyme Inhibition Assays : Test against recombinant CYP450s to identify metabolic pathways .

Structural Analog Comparison : Replace Cl/F groups to isolate substituent effects (e.g., 2,4-dichloro vs. 2,5-dichloro derivatives) .

Advanced: What strategies optimize regioselectivity in nucleophilic substitutions on the pyridine ring?

Answer:

Regioselectivity is influenced by:

- Electronic Effects : Position 4 is more electrophilic due to electron-withdrawing Cl and CF₂H groups, favoring SNAr reactions with amines .

- Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) preferentially attack position 6 due to reduced steric clash .

Q. Optimization Approaches :

- Directed Metalation : Use LDA to deprotonate position 3, enabling directed substitution .

- Microwave-Assisted Synthesis : Enhances kinetic control, reducing side products (e.g., 20 min at 150°C vs. 12 hrs reflux) .

Q. Example Reaction Table :

| Nucleophile | Position Targeted | Yield | Conditions |

|---|---|---|---|

| NH₃ | 4 | 82% | DMF, 100°C, 6 hrs |

| PhB(OH)₂ | 6 | 65% | Pd(OAc)₂, K₂CO₃, 80°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。